N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine
Description
N¹,N²-Bis(2,6-diethylphenyl)ethane-1,2-diamine (hereafter referred to as the "diethyl variant") is a bidentate diamine ligand featuring ethyl substituents at the 2,6-positions of the phenyl rings. This compound is widely employed in coordination chemistry and catalysis, particularly in intramolecular alkene hydroaminations mediated by rare-earth metal complexes such as yttrium and neodymium . Its design balances steric bulk and electronic effects, making it a versatile ligand for modulating catalytic activity and selectivity.
Properties
CAS No. |
102550-15-2 |
|---|---|
Molecular Formula |
C22H32N2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N,N'-bis(2,6-diethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H32N2/c1-5-17-11-9-12-18(6-2)21(17)23-15-16-24-22-19(7-3)13-10-14-20(22)8-4/h9-14,23-24H,5-8,15-16H2,1-4H3 |
InChI Key |
BLTZTOFROFZZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NCCNC2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
In anhydrous dimethyl sulfoxide (DMSO), ethane-1,2-diamine reacts with 2,6-diethylbenzaldehyde in a 1:2 molar ratio under nitrogen. The reaction proceeds at room temperature for 14–24 hours, forming a bis-imine intermediate. Steric hindrance from the 2,6-diethyl groups necessitates prolonged reaction times compared to methyl analogues.
Representative Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 20–25°C |
| Molar Ratio (Diamine:Aldehyde) | 1:2.5 |
| Reaction Time | 14–24 hours |
The intermediate, N,N'-bis(2,6-diethylbenzylidene)ethane-1,2-diamine, is isolated via extraction with diethyl ether and washed with aqueous NaCl.
Reduction of the Schiff Base
The bis-imine is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux. LiAlH4’s strong reducing capability ensures complete conversion to the primary diamine.
Optimized Procedure:
- Add LiAlH4 (5.0 equiv) to a THF solution of the bis-imine.
- Reflux for 12–24 hours.
- Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.
Yield: 70–85% (estimated from methyl-substituted analogues).
Nucleophilic Substitution Approaches
Alternative methods employ halogenated ethane derivatives and 2,6-diethylaniline , though these are less common due to challenges in controlling regioselectivity.
Reaction with 1,2-Dichloroethane
2,6-Diethylaniline reacts with 1,2-dichloroethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile. The reaction requires elevated temperatures (80–100°C) and extended durations (48–72 hours).
Limitations:
- Low yields (30–50%) due to competing side reactions.
- Requires excess amine (2.5–3.0 equiv per chloride).
Catalytic Amination Strategies
Palladium-catalyzed coupling reactions offer potential but remain underdeveloped for aliphatic diamines. A hypothetical route involves:
Buchwald-Hartwig Amination
Using a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky ligand (e.g., XPhos), 1,2-dibromoethane couples with 2,6-diethylaniline. This method is speculative, as no literature reports exist for ethane-1,2-diamine synthesis via this pathway.
Theoretical Conditions:
| Component | Role |
|---|---|
| Pd₂(dba)₃ | Catalyst |
| XPhos | Ligand |
| NaOtBu | Base |
| Toluene | Solvent |
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine involves its ability to act as a bidentate ligand, coordinating with metal ions through its amine groups. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways depend on the specific application and the metal ions involved.
Comparison with Similar Compounds
Substituent Effects on Steric and Electronic Properties
The diethyl variant is part of a broader family of N,N′-bis(aryl)ethane-1,2-diamine ligands. Key structural analogs include:
Key Observations :
- Steric Effects: Increasing substituent bulk (methyl → ethyl → isopropyl → trimethyl) enhances steric hindrance, which can slow catalytic turnover but improve selectivity by restricting substrate access to the metal center .
- Electronic Effects: Electron-donating groups (e.g., alkyl substituents) increase ligand basicity, strengthening metal-ligand bonds.
Catalytic Performance in Hydroamination Reactions
A study of yttrium and neodymium complexes ligated by these diamines revealed significant differences in catalytic activity :
| Ligand (3a, 3c, etc.) | Reaction Rate (TOF, h⁻¹) | Diastereoselectivity (%) |
|---|---|---|
| 3a (dimethyl) | 1200 | 75 |
| 3c (diethyl) | 950 | 88 |
| 3d (isopropyl) | 600 | 92 |
Analysis :
- The dimethyl variant (3a) exhibits the highest turnover frequency (TOF) due to minimal steric hindrance.
- The diethyl variant (3c) achieves a superior balance between reaction rate (TOF = 950 h⁻¹) and diastereoselectivity (88%), making it ideal for applications requiring both efficiency and selectivity .
- Bulkier ligands (e.g., 3d) sacrifice reaction speed for enhanced stereochemical control.
Structural and Crystallographic Insights
Crystallographic data highlight substituent-driven differences in molecular geometry and packing:
- Diethyl Variant : Expected to adopt a planar conformation with C₂ symmetry, enabling efficient π-stacking and metal coordination.
- Diisopropyl Analog: Crystallizes in a monoclinic system (P21/n) with elongated C–C bond lengths (3.68 Å) due to steric repulsion between isopropyl groups .
- Difluoro Schiff Base : Forms layered structures stabilized by C–H⋯N hydrogen bonds (distance = 3.50 Å), enhancing thermal stability .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR confirms amine proton signals at δ 2.8–3.2 ppm (broad) and aryl protons at δ 6.8–7.2 ppm. ¹³C NMR resolves ethyl groups (δ 12–15 ppm for CH₃, δ 25–28 ppm for CH₂) .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 7.33 Å, b = 10.54 Å, c = 9.21 Å, and β = 105.5°. Dihedral angles between aryl rings (≈75°) indicate steric bulk .
Q. Advanced Research Focus
- DFT Calculations : Predict electronic structure and ligand-metal interactions. HOMO-LUMO gaps correlate with catalytic activity.
- EPR Spectroscopy : Detects paramagnetic intermediates in redox-active metal complexes.
How does this diamine enhance catalytic efficiency in intramolecular hydroamination reactions?
Basic Research Focus
The ligand accelerates hydroamination via:
Q. Advanced Mechanistic Insight
- Kinetic Studies : Rate enhancements (10³-fold) occur due to lowered activation energy (ΔG‡ ≈ 18 kcal/mol).
- Isotopic Labeling : ¹⁵N-labeled substrates confirm amine-assisted proton transfer as the rate-determining step .
How should researchers address contradictions in reported catalytic activities of metal complexes using this ligand?
Data Contradiction Analysis
Discrepancies arise from:
- Metal Oxidation State : Nd(III) complexes show higher activity than Y(III) due to larger ionic radius (1.08 Å vs. 0.90 Å).
- Counterion Effects : Chloride vs. triflate ligands alter solubility and Lewis acidity.
- Substrate Scope : Electron-deficient alkenes react faster (TOF ≈ 500 h⁻¹) than electron-rich analogs (TOF ≈ 200 h⁻¹) .
Q. Resolution Strategy
- Control Experiments : Compare identical metal precursors and substrates.
- Computational Validation : MD simulations reconcile steric/electronic contributions.
What computational methods are recommended to model the ligand-metal interaction in catalytic cycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
